![molecular formula C8H13NO2 B13326154 6-Oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B13326154.png)
6-Oxa-9-azaspiro[3.6]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxa-9-azaspiro[3.6]decan-8-one is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 6-Oxa-9-azaspiro[3.6]decan-8-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing both an oxygen and a nitrogen atom, leading to the formation of the spiro structure. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps and purification processes to obtain the final product.
Chemical Reactions Analysis
6-Oxa-9-azaspiro[3.6]decan-8-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Oxa-9-azaspiro[3.6]decan-8-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on biological systems.
Medicine: There is interest in exploring the compound’s potential as a pharmaceutical agent. Its unique structure may lead to the development of new drugs with specific therapeutic effects.
Industry: The compound can be used in the development of new materials with unique properties. .
Mechanism of Action
The mechanism of action of 6-Oxa-9-azaspiro[3.6]decan-8-one involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, leading to changes in their activity. These interactions can trigger various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Oxa-9-azaspiro[3.6]decan-8-one can be compared with other spiro compounds that have similar structures but different substituents. Some similar compounds include:
9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one: This compound has a benzyl group attached to the nitrogen atom, which may impart different chemical and biological properties.
This compound derivatives:
The uniqueness of 6-Oxa-9-azaspiro[3
Properties
IUPAC Name |
6-oxa-9-azaspiro[3.6]decan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-4-11-6-8(5-9-7)2-1-3-8/h1-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZNPMAYVYPERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC(=O)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
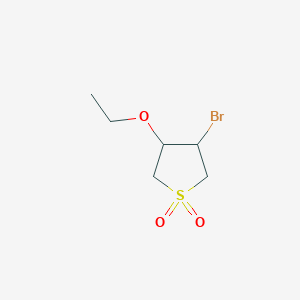
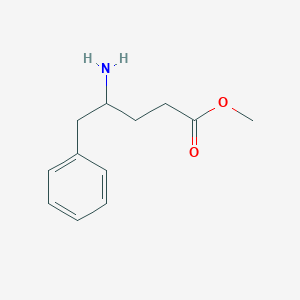
![2-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13326099.png)
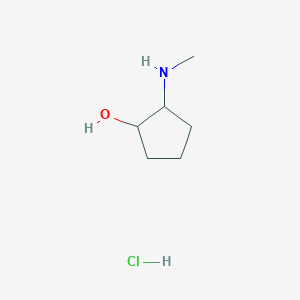
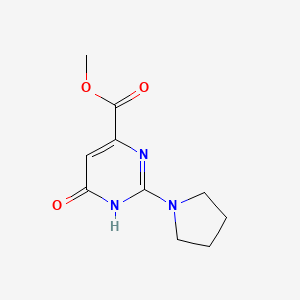


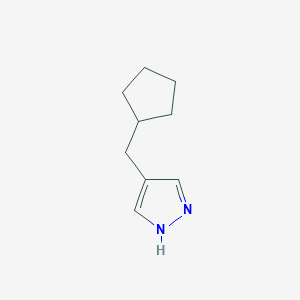
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide](/img/structure/B13326129.png)

![tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13326137.png)


![2-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B13326148.png)
